7-Methylquinoline-4-carboxylic acid
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Overview
Description
7-Methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a fused benzene and pyridine ring system with a carboxylic acid group at the 4-position and a methyl group at the 7-position. Quinoline compounds are known for their diverse biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis Protocols: Methods such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-Miller, and Conrad-Limpach syntheses are well-established for constructing the quinoline core.
Transition Metal Catalyzed Reactions: These reactions often involve catalysts like palladium, copper, or nickel to facilitate the formation of the quinoline ring.
Metal-Free Ionic Liquid Mediated Reactions: These methods use ionic liquids as solvents to improve reaction efficiency and yield.
Green Chemistry Approaches: Techniques such as microwave irradiation, ultrasound-promoted synthesis, and solvent-free conditions are employed to make the synthesis more environmentally friendly.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves optimizing these synthetic routes for scalability, cost-effectiveness, and environmental sustainability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid, enhancing the compound's reactivity.
Reduction: Reduction reactions can reduce the quinoline core to simpler derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinoline-4-carboxylic acid derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Used as intermediates in the synthesis of antimalarial, antibacterial, and anticancer drugs.
Biology: Investigated for their biological activities, including enzyme inhibition and receptor binding.
Industry: Employed in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Safety and Hazards
While specific safety and hazard data for 7-Methylquinoline-4-carboxylic acid were not found, it’s important to handle all chemical compounds with care. For example, 4-methylquinoline, a related compound, should be handled with personal protective equipment, and exposure to skin, eyes, or ingestion should be avoided .
Future Directions
There are greater societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more efficient, eco-friendly synthesis methods for 7-Methylquinoline-4-carboxylic acid and its derivatives. Additionally, further investigation into the biological and pharmaceutical activities of these compounds is warranted .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
2-Methylquinoline-4-carboxylic acid: Similar structure but with a different position of the methyl group.
3-Hydroxy-2-methylquinoline-4-carboxylic acid: Contains a hydroxyl group in addition to the methyl group.
7-Fluoro-2-methylquinoline-4-carboxylic acid: Contains a fluorine atom instead of a methyl group.
Uniqueness: 7-Methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
7-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTUZYMWUNEDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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